molecular formula C19H17BrN4O2 B11205828 5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11205828
M. Wt: 413.3 g/mol
InChI Key: PIPODKKTMNKTJA-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to the triazolopyrimidine core

Preparation Methods

The synthesis of 5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired triazolopyrimidine compound with excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidine derivatives such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of bromophenyl and dimethoxyphenyl groups, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

5-(3-bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17BrN4O2/c1-25-14-6-7-18(26-2)15(9-14)17-10-16(12-4-3-5-13(20)8-12)23-19-21-11-22-24(17)19/h3-11,17H,1-2H3,(H,21,22,23)

InChI Key

PIPODKKTMNKTJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C=C(NC3=NC=NN23)C4=CC(=CC=C4)Br

Origin of Product

United States

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